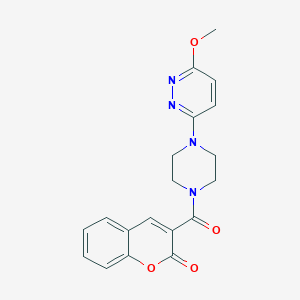

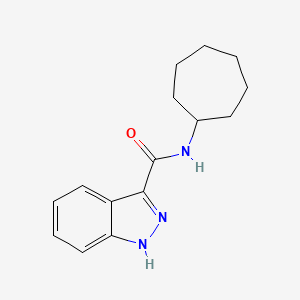

3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one, commonly known as MPPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Piperazine Derivatives in Therapeutics

Piperazine derivatives, including compounds like 3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one, have shown a broad range of therapeutic applications. The versatility of the piperazine scaffold allows for the design of drugs with varied pharmacological activities, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective, anti-inflammatory, and imaging agents. The modification of substituents on the piperazine ring significantly impacts the pharmacokinetic and pharmacodynamic properties of the molecules, highlighting the scaffold's potential in drug discovery for various diseases (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Chromen-2-one Derivatives in Synthetic Chemistry

The chromen-2-one core structure, part of the compound , is crucial in synthetic chemistry for producing secondary metabolites with significant pharmacological importance. Due to their limited natural availability, synthetic procedures for chromen-2-one derivatives have been developed. These procedures include Suzuki coupling reactions for biaryl synthesis, which undergo lactonization, and reactions with 3-formylcoumarin. Such synthetic versatility underpins the pharmacological relevance of chromen-2-one derivatives in drug development (Ofentse Mazimba, 2016).

Anti-Mycobacterial Activity

Piperazine derivatives have been reported to exhibit potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The use of piperazine as a vital building block in anti-TB molecules underscores its significance in medicinal chemistry. The design, rationale, and structure-activity relationship of these molecules provide valuable insights for developing safer, selective, and cost-effective anti-mycobacterial agents (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).

Potential in Anticancer Research

A particular focus on 3-styrylchromones and 3-styryl-2H-chromenes has highlighted compounds with high tumor specificity and minimal toxicity towards normal keratinocytes. These findings are pivotal for developing anticancer drugs that provide therapeutic efficacy against human oral squamous cell carcinoma (OSCC) while minimizing adverse effects on normal cells. The structural modification of these lead compounds is a key step towards new anticancer drugs (Y. Sugita, K. Takao, Y. Uesawa, H. Sakagami, 2017).

properties

IUPAC Name |

3-[4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c1-26-17-7-6-16(20-21-17)22-8-10-23(11-9-22)18(24)14-12-13-4-2-3-5-15(13)27-19(14)25/h2-7,12H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHQTSBOSIBHBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(6-methoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-7-methyl[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2552850.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2552851.png)

![N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2552854.png)

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2552860.png)

![(Z)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2552864.png)

![5-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2552868.png)

![2-[3-(Dimethylamino)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B2552871.png)